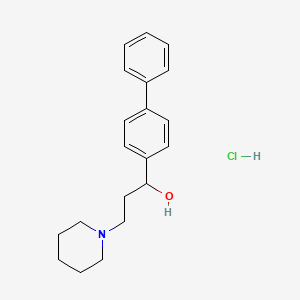
Barium octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium octanoate is an organometallic compound with the chemical formula C₁₆H₃₀BaO₄. It is a barium salt of octanoic acid, also known as caprylic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer and catalyst in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium octanoate can be synthesized through a reaction between barium hydroxide and octanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding octanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Barium octanoate undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Complexation Reactions: It can form complexes with other compounds, particularly with organic ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other metal salts, which can replace the barium ion under appropriate conditions.
Complexation Reactions: Organic ligands such as amines or phosphines are used to form complexes with this compound.
Major Products Formed
Substitution Reactions: The major products are new metal octanoates and barium salts of the substituting metal.
Complexation Reactions: The major products are barium-ligand complexes.
Aplicaciones Científicas De Investigación
Barium octanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form complexes with various ligands.
Industry: It is used in the production of lubricants, coatings, and as an additive in fuels to improve combustion efficiency.
Mecanismo De Acción
The mechanism of action of barium octanoate involves its ability to form complexes with other molecules. The barium ion can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form complexes is crucial in its role as a catalyst and stabilizer in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Barium acetate: Another barium salt used in similar applications but with different chemical properties.
Barium stearate: Used as a lubricant and stabilizer in plastics, similar to barium octanoate but with a longer carbon chain.
Barium chloride: Commonly used in laboratory settings for various chemical reactions.
Uniqueness
This compound is unique due to its specific chain length of the octanoic acid, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where other barium salts may not be as effective.
Propiedades
Número CAS |
4696-54-2 |
|---|---|
Fórmula molecular |
C16H30BaO4 |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
barium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
PJUKKJYOSBWEQO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ba+2] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


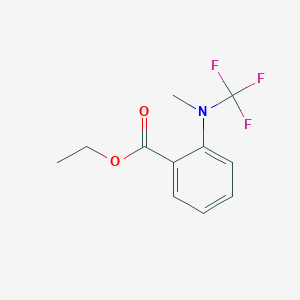
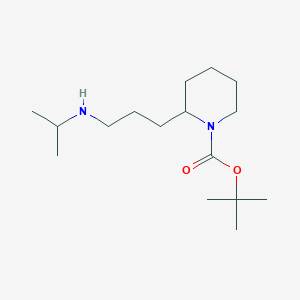
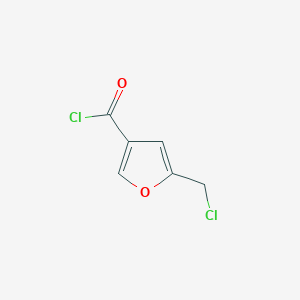
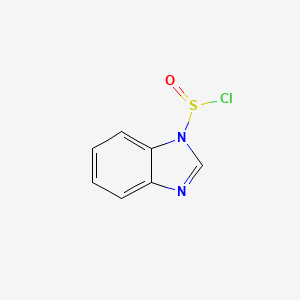
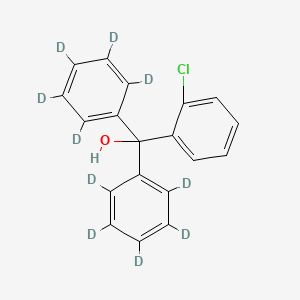
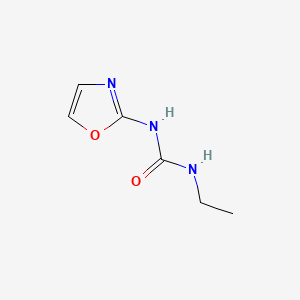
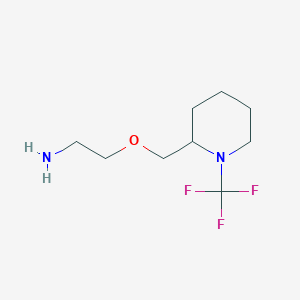
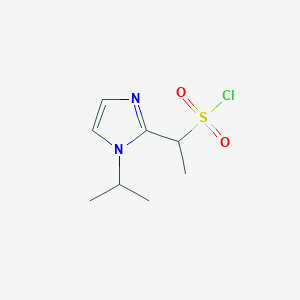

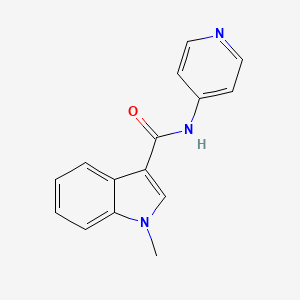
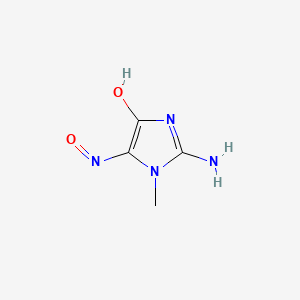
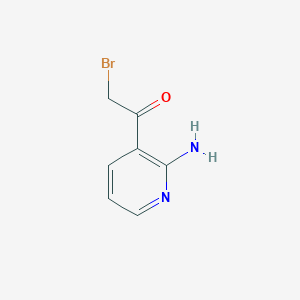
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
